[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic carbamate derivative featuring a piperidine ring substituted with a 2-chloroacetyl group and an isopropyl-carbamic acid benzyl ester moiety. This compound is structurally characterized by its six-membered piperidine ring, which distinguishes it from analogous five-membered pyrrolidine-based compounds.
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c1-15(2)22(19(24)25-14-16-8-4-3-5-9-16)13-17-10-6-7-11-21(17)18(23)12-20/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDYAEDKPVRVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine derivative. This can be achieved by reacting piperidine with an appropriate acylating agent under controlled conditions.
Introduction of the Chloroacetyl Group: The piperidine intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.
Formation of the Carbamate Ester: The final step involves the reaction of the chloroacetyl-piperidine intermediate with isopropyl chloroformate and benzyl alcohol to form the desired carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic, basic, or enzymatic conditions, targeting its carbamate and chloroacetyl groups.
Table 1: Hydrolysis Pathways
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The chloroacetyl group hydrolyzes to a carboxylic acid under basic conditions, releasing chloride ions.
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The carbamate linkage cleaves in strong acids, yielding isopropylamine and CO₂.
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Enzymatic hydrolysis of the benzyl ester occurs regioselectively, preserving other functional groups .
Nucleophilic Substitution
The chloroacetyl group serves as an electrophilic site for nucleophilic attack.
Table 2: Substitution Reactions
-
Substitution with ammonia replaces chlorine with an amino group, forming a bioactive acetamide derivative.
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Thiophenol generates a thioester, useful for further conjugation in drug design.
Elimination and Rearrangement
Under high-temperature or strongly basic conditions, elimination dominates.
Table 3: Elimination Pathways
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| DBU, DCM, 40°C, 2h | α,β-Unsaturated ketone + HCl | Dehydrohalogenation | |
| Pyridine, reflux, 6h | Piperidine ring-contracted lactam derivative | Intramolecular cyclization |
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DBU promotes HCl elimination, forming an α,β-unsaturated ketone.
-
Prolonged heating induces lactam formation via intramolecular amidation.
Hydrogenation and Reduction
The benzyl ester and chloroacetyl groups are susceptible to reductive cleavage.
Table 4: Reduction Reactions
| Reagent System | Conditions | Products | References |
|---|---|---|---|
| H₂/Pd-C, MeOH | 1 atm, 25°C, 3h | [1-(2-Chloro-acetyl)-piperidin-2-yl]methanol | |
| NaBH₄, THF, 0°C | 2h | Reduced chloroethanol derivative |
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Catalytic hydrogenation removes the benzyl group, yielding a primary alcohol.
-
NaBH₄ selectively reduces the carbonyl group to a hydroxyl without affecting the carbamate.
Stability and Side Reactions
The compound’s stability is pH- and temperature-dependent:
Scientific Research Applications
The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1353975-02-6) is a specialized chemical with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by case studies and comprehensive data.
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds similar to this compound may possess anticancer properties. For instance, derivatives of piperidine have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives and their biological activity against various cancer cell lines, demonstrating significant cytotoxic effects attributed to structural modifications that enhance their interaction with biological targets.
Neurological Research
Potential Neuroprotective Effects:
The compound's structure suggests it may interact with neurotransmitter systems, potentially offering neuroprotective benefits. Piperidine derivatives are often investigated for their effects on conditions such as Alzheimer's disease and Parkinson's disease due to their ability to modulate acetylcholine receptors.
Case Study:
In a clinical trial reported in Neuropharmacology, a related piperidine compound showed promise in improving cognitive functions in animal models of Alzheimer's, indicating that modifications to the piperidine ring can enhance neuroprotective properties.
Agricultural Chemistry
Pesticidal Properties:
There is emerging interest in the use of carbamate derivatives as pesticides due to their ability to inhibit cholinesterase enzymes in pests, leading to paralysis and death. The chlorinated acetyl group may enhance the efficacy of this compound as an insecticide.
Case Study:
Research published by the American Chemical Society demonstrated that carbamate compounds exhibit significant insecticidal activity against common agricultural pests, suggesting that this compound could be developed into a new class of agricultural chemicals.
Synthetic Chemistry
Building Block for Complex Molecules:
This compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals where piperidine frameworks are essential.
Case Study:
A synthesis route detailed in Synthesis highlighted how piperidine derivatives can be utilized as precursors for creating more complex structures used in drug development, showcasing the versatility of this compound in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Structural and Functional Comparisons
Ring Size and Conformational Flexibility: Piperidine-based compounds (6-membered ring) exhibit reduced ring strain compared to pyrrolidine analogs (5-membered), leading to greater conformational flexibility. This may enhance interactions with hydrophobic pockets in biological targets .
Substituent Effects: Chloroacetyl Group: Enhances electrophilicity, enabling nucleophilic substitution reactions. This group is critical in prodrug activation or covalent inhibitor design . Hydroxyethyl vs. Chloroacetyl: Hydroxyethyl-substituted analogs (e.g., [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester) exhibit improved solubility but reduced electrophilic reactivity compared to chloroacetyl derivatives . Amino-propionyl Group: The presence of an amine (e.g., [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester) introduces hydrogen-bonding capability, which may improve target binding specificity .
Stereochemical Considerations :
- Enantiomerically pure (R)-configured pyrrolidine derivatives (e.g., [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester) demonstrate distinct biological activities compared to racemic mixtures, highlighting the importance of chirality in drug design .
Benzyl Ester Stability :
- Studies on benzyl ester bond formation (e.g., ) suggest that acidic conditions (pH 4) favor ester stability, which may inform storage or reaction optimization for these compounds .
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 1353956-15-6) is a piperidine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H27ClN2O3
- Molecular Weight : 364.88 g/mol
- Boiling Point : Approximately 507.7 °C (predicted)
- Density : 1.162 g/cm³ (predicted)
- pKa : -1.43 (predicted)
1. Anticancer Properties
Recent studies have indicated that compounds with piperidine moieties, including this compound, exhibit promising anticancer activities. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cell lines compared to the reference drug bleomycin . The structural characteristics of piperidine derivatives allow for better interaction with protein binding sites, which is crucial for their efficacy in cancer therapy.
2. Neuroprotective Effects
The compound's potential as a neuroprotective agent has been explored in the context of Alzheimer's disease. Research indicates that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration . The dual inhibition mechanism suggests that this compound could be beneficial in enhancing cognitive function by increasing acetylcholine levels in the brain.
3. Anti-inflammatory Activity
Piperidine derivatives have shown promise in modulating inflammatory pathways, particularly through the inhibition of cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX) . This activity is significant for developing treatments for inflammatory diseases and conditions associated with chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Binding : The compound's structure allows it to effectively bind to various proteins involved in cancer progression and neurodegeneration.
- Enzyme Inhibition : It exhibits inhibitory effects on key enzymes such as AChE and COX, contributing to its therapeutic potential.
Case Studies
Several case studies highlight the efficacy of piperidine derivatives in clinical settings:
- Cancer Treatment : A study involving a piperidine derivative showed significant tumor reduction in animal models, indicating its potential as a chemotherapeutic agent.
- Alzheimer's Disease : Clinical trials have suggested that compounds similar to this one can improve cognitive scores in patients with mild to moderate Alzheimer's disease, primarily through cholinesterase inhibition.
Summary Table of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed to prepare [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, and how can reaction efficiency be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and chloroacetyl intermediates. A typical approach involves:
Acylation : Reacting a piperidin-2-ylmethyl-isopropyl-carbamate precursor with chloroacetyl chloride under controlled basic conditions (e.g., using triethylamine as a base) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the product.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
- Adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) to minimize side products .
Basic: What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
Answer:
Critical characterization methods include:
- NMR Spectroscopy : Confirm the chloroacetyl group’s presence via -NMR (δ ~4.0–4.2 ppm for CHCl) and -NMR (δ ~165–170 ppm for carbonyl) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]).
Resolving Discrepancies : - Cross-validate NMR assignments with 2D techniques (COSY, HSQC) if signals overlap.
- Compare experimental IR stretches (e.g., C=O at ~1700 cm) with computational predictions .
Advanced: How can researchers address conflicting data in thermal stability studies under varying experimental conditions?
Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for stability assessment. For example:
- TGA : Decomposition onset at ~200°C indicates moderate thermal stability.
- DSC : Endothermic peaks may correlate with melting or degradation.
Mitigation Strategies : - Conduct replicate experiments under inert atmospheres (N) to rule out oxidative degradation.
- Compare results with structurally analogous compounds (e.g., piperazine derivatives) to identify trends .
Advanced: What methodological considerations are critical for evaluating the compound’s solubility in aqueous buffers for in vitro assays?
Answer:
Solubility data (e.g., >48.7 µg/mL at pH 7.4) can guide assay design :
Buffer Selection : Use phosphate-buffered saline (PBS) or HEPES with 0.1–1% DMSO for improved solubility.
Dynamic Light Scattering (DLS) : Confirm absence of aggregates at working concentrations.
pH Adjustment : Test solubility across pH 6.5–7.5 to mimic physiological variability.
Advanced: How can researchers resolve inconsistencies in biological activity data across different cell lines or assays?
Answer:
Inconsistencies may arise from:
- Cell Permeability : Use LC-MS to quantify intracellular compound levels.
- Off-Target Effects : Perform kinase profiling or proteomic screens.
Methodological Recommendations : - Normalize activity data to positive controls (e.g., reference inhibitors).
- Validate findings in orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) .
Basic: What safety protocols are recommended for handling and disposing of this compound in laboratory settings?
Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from chloroacetyl groups .
- Waste Disposal : Collect all waste in designated containers for halogenated organics and engage certified waste management services to prevent environmental release .
Advanced: What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis of related carbamate derivatives?
Answer:
- Chiral Catalysts : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during acylation steps.
- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
- Kinetic Resolution : Monitor reaction kinetics to favor the desired enantiomer .
Basic: How does the steric hindrance of the isopropyl-carbamate group influence reactivity in downstream derivatization reactions?
Answer:
The isopropyl group introduces steric bulk, which:
- Reduces nucleophilic attack at the carbamate carbonyl.
- Stabilizes intermediates via hydrophobic interactions in catalytic systems.
Experimental Validation : - Compare reaction rates with tert-butyl or methyl carbamate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
